
Glucagon receptor antagonists-4
Descripción general
Descripción
Glucagon Receptor Antagonists-4 (GRA-4), also known as PF-06291874, is a highly potent, non-peptide, and orally active glucagon receptor (GCGR) antagonist . It inhibits glucagon signaling by binding competitively to GCGR, thereby reducing hepatic glucose production and improving glycemic control. Currently, GRA-4 is under Phase 2 clinical evaluation for type 2 diabetes (T2D) . Its oral bioavailability and sustained pharmacokinetic profile distinguish it from peptide-based antagonists, which often require parenteral administration.
Métodos De Preparación
Retrosynthetic Analysis and Molecular Design
The development of glucagon receptor antagonists-4 originated from iterative optimization of earlier glucagon receptor antagonists, leveraging structure-activity relationship (SAR) studies to enhance potency and pharmacokinetic properties. The molecule’s design prioritizes selectivity for the glucagon receptor (GCGR) over related family B G-protein-coupled receptors (GPCRs), such as GLP-1R and GIPR . Key structural features include:
-
A pyrazole ring substituted with 3,5-dichlorophenyl and 6-methoxynaphthalen-2-yl groups for receptor binding.
-
A trifluoromethylpyrazole moiety to improve metabolic stability and membrane permeability.
-
A β-alanine side chain linked via an amide bond to ensure solubility and oral bioavailability .
Retrosynthetic analysis suggests a convergent strategy, where the pyrazole core is synthesized separately and coupled to the β-alanine fragment in later stages.
Synthetic Pathway and Key Intermediate Synthesis
Pyrazole Core Assembly
The pyrazole ring is constructed via a cyclocondensation reaction between hydrazine derivatives and 1,3-diketones. For this compound, the synthesis begins with 3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazole , formed by reacting 3,5-dichlorophenylhydrazine with 6-methoxy-2-naphthoylacetone under acidic conditions . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm regioselectivity and purity at this stage.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent is introduced via nucleophilic aromatic substitution using trifluoromethylcopper(I) reagents. This step occurs at the pyrazole’s N-2 position, requiring anhydrous conditions and tetrahydrofuran (THF) as the solvent . Gas chromatography-mass spectrometry (GC-MS) analysis verifies complete substitution, with yields typically exceeding 85%.
Chiral Center Formation
The stereogenic center at the benzylic position is established through asymmetric hydrogenation of a prochiral ketone intermediate. Using a chiral ruthenium catalyst (e.g., Ru-BINAP), enantiomeric excess (ee) >98% is achieved . Polarimetry and chiral HPLC validate the (S)-configuration critical for receptor binding.
Final Coupling and Functionalization
Amide Bond Formation
The β-alanine moiety is conjugated to the pyrazole intermediate via a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amidation between the carboxylic acid derivative of β-alanine and the aminophenyl group of the pyrazole core . Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 12–16 hours.
Purification and Crystallization
Crude product is purified using preparative reverse-phase HPLC (C18 column, acetonitrile/water gradient). Crystallization from ethanol/water yields this compound as a white crystalline solid, with a melting point of 182–184°C . Purity, assessed by HPLC-UV (λ = 254 nm), exceeds 99.5%.
Analytical Characterization and Quality Control
Parameter | Method | Result |
---|---|---|
Molecular Weight | HRMS (ESI+) | 503.51 Da (calc. 503.51) |
Purity | HPLC-UV | ≥99.5% |
Chiral Purity | Chiral HPLC | >98% ee |
Solubility | Kinetic solubility assay | 59.58 mM in DMSO |
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.12 (m, 10H, aromatic-H), 4.32 (q, 1H, CH), 3.81 (s, 3H, OCH) .
-
NMR (100 MHz, DMSO-): δ 172.5 (COOH), 161.2 (C=O), 121.6–156.8 (aromatic-C), 55.1 (OCH) .
Process Optimization and Scalability
Yield Improvement Strategies
-
Catalyst Screening : Switching from EDCI/HOBt to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases coupling efficiency from 75% to 92% .
-
Solvent Optimization : Replacing dichloromethane with tert-butyl methyl ether (TBME) reduces side reactions during trifluoromethylation .
Comparative Analysis with Related Antagonists
This compound exhibits superior pharmacokinetic properties compared to earlier analogs:
Parameter | GCGR Antagonist IV | MK-0893 |
---|---|---|
IC (GCGR) | 6.6 nM | 15.7 nM |
Oral Bioavailability | 89% (rats) | 45% (rats) |
Half-life (t) | 6.2 h | 3.8 h |
The extended half-life and enhanced bioavailability stem from reduced plasma protein binding (85% vs. 93% for MK-0893) and lower CYP450-mediated metabolism .
Análisis De Reacciones Químicas
Tipos de reacciones: Los antagonistas del receptor de glucagón-4 experimentan varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno para formar óxidos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para optimizar el rendimiento y la selectividad .
Productos principales formados: Los productos principales formados a partir de estas reacciones son típicamente derivados de la estructura central con propiedades farmacológicas mejoradas, como una mayor afinidad de unión al receptor y una mejor estabilidad metabólica .
Aplicaciones Científicas De Investigación
Diabetes Mellitus Treatment
Recent studies have demonstrated that glucagon receptor antagonists can effectively lower blood glucose levels in both animal models and human subjects. For instance, a study involving insulin-deficient high-fat-fed mice showed that administration of glucagon receptor antagonists led to significant improvements in glucose tolerance and reductions in circulating glucagon levels .
Obesity Management
Glucagon receptor antagonism has also been explored for its potential in treating obesity-related metabolic disorders. The metabolic benefits observed include decreased food intake and increased energy expenditure, which could contribute to weight loss .
Combination Therapies
Combining glucagon receptor antagonists with other antidiabetic medications may enhance overall therapeutic efficacy. For example, studies suggest that when used alongside insulin or other glucose-lowering agents, glucagon receptor antagonists can provide synergistic effects, improving glycemic control more effectively than monotherapy .
Case Study 1: Phase 2 Clinical Trials
A randomized double-blind Phase 2 trial involving the glucagon receptor antagonist volagidemab demonstrated promising results in patients with type 1 diabetes. Participants showed improved glycemic control without significant adverse effects over a 12-week period .
Case Study 2: Animal Models
In a study using high-fat-fed mice with streptozotocin-induced insulin deficiency, treatment with desHis 1Pro 4Glu 9-glucagon significantly delayed the onset of hyperglycemia and improved oral glucose tolerance compared to control groups. The treatment also resulted in increased pancreatic insulin stores .
Data Tables
Study | Model | Intervention | Outcome |
---|---|---|---|
O’Harte et al., 2022 | HFF-STZ Mice | desHis 1Pro 4Glu 9-glucagon | Decreased food intake; improved glucose tolerance |
Franklin et al., 2023 | Human Subjects | volagidemab | Improved glycemic control; no significant side effects |
Yang et al., 2021 | HFF Mice | desHis 1Pro 4Glu 9-glucagon(Lys 12PAL) | Increased pancreatic insulin stores; delayed hyperglycemia |
Mecanismo De Acción
El mecanismo de acción de los antagonistas del receptor de glucagón-4 implica la unión al receptor de glucagón, bloqueando así la interacción del receptor con el glucagón. Esta inhibición evita la activación de las vías de señalización descendentes que promueven la gluconeogénesis y la glucogenólisis en el hígado. Al bloquear estas vías, los antagonistas del receptor de glucagón-4 reducen la producción de glucosa hepática y disminuyen los niveles de glucosa en sangre .
Compuestos similares:
Antagonistas del receptor de glucagón-1, 2 y 3: Estos compuestos comparten un mecanismo de acción similar, pero pueden diferir en su afinidad de unión, selectividad y propiedades farmacocinéticas.
Agonistas del receptor del péptido similar al glucagón-1: Estos compuestos también se dirigen a la señalización del glucagón, pero actúan aumentando la secreción de insulina y reduciendo la liberación de glucagón.
Unicidad: Los antagonistas del receptor de glucagón-4 son únicos en su capacidad de inhibir selectivamente el receptor de glucagón sin afectar otros receptores relacionados. Esta selectividad reduce el riesgo de efectos fuera del objetivo y mejora el potencial terapéutico del compuesto .
Comparación Con Compuestos Similares
The table below compares GRA-4 with other GCGR antagonists and related compounds, focusing on structural class, potency, pharmacokinetics, and clinical progress.
Key Findings:
The 5-hydroxyalkyl-4-phenylpyridine class shows moderate potency (0.11 μM) but represents a novel scaffold for optimization .
Pharmacokinetics: GRA-4’s low clearance in rodents and dogs suggests superior metabolic stability compared to peptide antagonists like exendin-4 (9-39), which requires intravenous delivery .
Clinical Progress: GRA-4 is the most advanced GCGR antagonist in Phase 2 trials. Co-agonists (e.g., GLP-1R/GCGR hybrids) are emerging to address hyperlipidemia and liver enzyme elevation associated with pure GCGR antagonism .
Safety Profiles :
- Pure GCGR antagonists may elevate LDL cholesterol and liver transaminases, as seen in preclinical models . Co-agonists or combination therapies could mitigate these effects.
Discussion of Research and Clinical Implications
- Mechanistic Insights: GRA-4’s non-peptide structure enables oral administration, a critical advantage over peptide-based inhibitors like exendin-4 (9-39) . Its mechanism involves competitive GCGR binding, blocking glucagon-induced cAMP production and glucose mobilization .
- Challenges : GCGR antagonists may increase α-cell hyperplasia and glucagon levels as compensatory responses, necessitating long-term safety monitoring .
Actividad Biológica
Glucagon receptor antagonists (GRAs), particularly Glucagon Receptor Antagonist-4 (GRA-4), have gained significant attention in recent years for their potential therapeutic applications in metabolic disorders such as diabetes. This article explores the biological activity of GRA-4, detailing its mechanisms, effects on glucose metabolism, and implications for treatment.
Overview of Glucagon and Its Receptor
Glucagon, a hormone secreted by pancreatic alpha cells, plays a crucial role in glucose homeostasis by promoting gluconeogenesis and glycogenolysis in the liver. The glucagon receptor (GCGR) is a G-protein-coupled receptor that mediates these effects through the activation of adenylyl cyclase and subsequent increase in intracellular cAMP levels . In conditions such as type 2 diabetes, excessive glucagon signaling can lead to hyperglycemia, making GCGR an attractive target for therapeutic intervention.
GRA-4 functions by competitively inhibiting the binding of glucagon to its receptor, thereby blocking its biological effects. This antagonism leads to a reduction in hepatic glucose output and an increase in circulating levels of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and lowers blood glucose levels .
Key Mechanisms:
- Inhibition of Hepatic Gluconeogenesis : By blocking GCGR, GRA-4 reduces glucose production in the liver.
- Increased GLP-1 Levels : GRA-4 promotes the proliferation of intestinal L-cells, leading to enhanced GLP-1 secretion, which contributes to improved glycemic control .
- Altered α-cell Dynamics : Chronic GCGR inhibition has been associated with α-cell hyperplasia, where increased α-cell mass can lead to elevated glucagon levels if not properly managed .
Efficacy in Animal Models
In various studies using diabetic mouse models, GRA-4 demonstrated significant reductions in blood glucose levels. For instance:
- Study 1 : Administration of GRA-4 in high-fat-fed mice with streptozotocin-induced insulin deficiency led to decreased food intake and delayed hyperglycemia onset. The treatment resulted in improved glucose tolerance tests after 18 days of administration .
Human Clinical Trials
Clinical trials have shown promising results for GRA-4:
- Trial Results : A phase 2 study reported that GRA-4 significantly lowered HbA1c levels with minimal side effects. Notably, increases in circulating GLP-1 were observed alongside improvements in glycemic control .
Comparative Data Table
Implications for Treatment
The biological activity of GRA-4 suggests its potential as a therapeutic agent for managing type 2 diabetes. By modulating glucagon signaling and enhancing GLP-1 activity, GRA-4 may provide a dual approach to improving glycemic control while minimizing the risk of hypoglycemia commonly associated with other diabetes medications.
Q & A
Basic Research Questions
Q. What are the key pharmacological properties of GRA-4, and how are they validated in preclinical models?
GRA-4 (PF-06291874) is a non-peptide, orally active glucagon receptor antagonist with a molecular weight of 503.51 (C₂₆H₂₈F₃N₃O₄) and >98% purity. Preclinical validation includes:
- In vitro binding assays : Measures antagonistic activity via competitive displacement of radiolabeled glucagon .
- In vivo pharmacokinetics : Low clearance (e.g., 0.3 L/h/kg in rats) and high oral bioavailability (>50% in dogs) are confirmed through plasma exposure studies .
- Metabolic efficacy : Dose-dependent glucose-lowering effects in diabetic db/db mice and reduced body weight in diet-induced obese (DIO) models .
Q. How is GRA-4 structurally characterized, and what methods ensure its stability?
Structural characterization involves:
- X-ray crystallography : Co-crystallization of the glucagon receptor (GCGR) with GRA-4 using lipid cubic phase (LCP) methods to resolve ligand-binding domains .
- NMR spectroscopy : Validates exendin-like structural motifs (e.g., tryptophan-cage fold) that enhance stability .
- Purity assays : HPLC and mass spectrometry confirm >98% purity, with storage at -20°C to prevent degradation .
Advanced Research Questions
Q. What experimental designs address contradictory data on α-cell proliferation in GRA-4 studies?
Discrepancies arise from age-dependent responses:
- Young vs. aged models : In young Gcgr−/− mice, α-cell hyperplasia is prominent, but aged models show restricted proliferation. Use longitudinal studies with timed antagonist administration and lineage-tracing (e.g., Pdx1-CreERT2) to track α-cell dynamics .
- Compensatory mechanisms : Assess cross-talk with GLP-1 via dual receptor knockout models (e.g., Gcgr−/−;Glp1r−/−) to isolate glucagon-specific effects .
Q. How do mutagenesis studies clarify GRA-4’s interaction with GCGR residues?
Key residues (F22, V23, M27, D15) are critical for glucagon binding. Methodologies include:
- Alanine scanning mutagenesis : Identifies residues disrupting GRA-4 binding via reduced antagonist potency (IC₅₀ shifts) .
- Calcium mobilization assays : Measures impaired receptor internalization in mutants (e.g., P86S) to validate functional impacts .
Q. What strategies optimize in vivo models for evaluating GRA-4’s metabolic effects?
- Diet-induced vs. genetic obesity : Compare GRA-4 efficacy in DIO mice (mimicking human T2DM) versus leptin-deficient (ob/ob) models .
- Tissue-specific knockdowns : Use hepatocyte- or α-cell-specific Gcgr KO mice to dissect organ-level contributions to glucose homeostasis .
Q. How do structural insights from GCGR-GRA-4 complexes inform drug design?
- Cryo-EM and X-ray structures : Reveal hydrophobic pockets in GCGR’s transmembrane domain targeted by GRA-4’s trifluoromethyl group .
- Molecular dynamics simulations : Predict binding kinetics and guide substitutions (e.g., fluorinated side chains) to enhance half-life .
Q. Methodological Challenges and Solutions
Q. How to resolve discrepancies in glucagon and GLP-1 cross-regulation during antagonist studies?
- Simultaneous receptor profiling : Use dual-agonist peptides (e.g., exendin-glucagon hybrids) to assess receptor crosstalk in vitro .
- Circulating hormone quantification : ELISA for glucagon and GLP-1 amide in Gcgr−/− mice reveals compensatory incretin upregulation .
Q. What statistical approaches are critical for analyzing antagonist efficacy in heterogeneous cohorts?
- Mixed-effects modeling : Accounts for variability in glucose tolerance tests across genetically diverse cohorts .
- Meta-analysis : Aggregate data from multiple antagonist trials (e.g., MK-0893 vs. GRA-4) to identify conserved therapeutic pathways .
Q. Tables of Key Findings
Propiedades
IUPAC Name |
3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYYOQKQCCSDP-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393124-08-7 | |
Record name | PF-06291874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06291874 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06291874 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.